Fmoc-Gln(trt)-Bt
Overview
Description
“Fmoc-Gln(trt)-Bt” is also known as Nα-Fmoc-Nδ-trityl-L-glutamine . It is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .
Synthesis Analysis
The trityl-protecting group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp . Using Fmoc-Gln (Trt)-OH in peptide synthesis prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .
Molecular Structure Analysis
The molecular formula of “Fmoc-Gln(trt)-Bt” is C39H34N2O5 . The molecular weight is 610.70 . The structure of “Fmoc-Gln(trt)-Bt” is complex and it consists of a dipeptide in which the threonine residue has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .
Chemical Reactions Analysis
“Fmoc-Gln(trt)-Bt” has good solubility properties in most organic solvents, and its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln . Coupling can be performed by standard procedures .
Physical And Chemical Properties Analysis
“Fmoc-Gln(trt)-Bt” is a white to off-white powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 873.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . The optical rotation is [α]/D -14.0±1.5°, c = 1% in DMF .
Scientific Research Applications
Fmoc-Gln(Trt)-OH is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . It has good solubility properties in most organic solvents, and its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln .
The coupling of Fmoc-Gln(Trt)-OH can be performed by standard procedures . It’s used as a starting material in the Fmoc solid phase peptide synthesis of fellutamide B and N-octanoyl analog of fellutamide B .
Fmoc-Gln(Trt)-OH, also known as Nα-Fmoc-Nδ-trityl-L-glutamine, is a Fmoc protected amino acid derivative used in peptide synthesis . Here are some more applications:
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Peptide Synthesis
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Synthesis of Fellutamide B and N-Octanoyl Analog of Fellutamide B
Fmoc-Gln(Trt)-OH, also known as Nα-Fmoc-Nδ-trityl-L-glutamine, is a Fmoc protected amino acid derivative used in peptide synthesis . Here are some more applications:
-
Peptide Synthesis
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Synthesis of Fellutamide B and N-Octanoyl Analog of Fellutamide B
Safety And Hazards
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H37N5O4/c51-42(47-45(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)29-28-40(43(52)50-41-27-15-14-26-39(41)48-49-50)46-44(53)54-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-27,38,40H,28-30H2,(H,46,53)(H,47,51)/t40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCVVUWNCORIMN-FAIXQHPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H37N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718800 | |
Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-1,5-dioxo-5-[(triphenylmethyl)amino]pentan-2-yl}carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gln(trt)-Bt | |
CAS RN |
1155875-65-2 | |
Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-1,5-dioxo-5-[(triphenylmethyl)amino]pentan-2-yl}carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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